molecular formula C15H12N2O B1597530 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 524724-72-9

8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B1597530
CAS No.: 524724-72-9
M. Wt: 236.27 g/mol
InChI Key: UHSALGGPQFYDCQ-UHFFFAOYSA-N
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Description

8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 524724-72-9) is a heterocyclic compound with the molecular formula C₁₅H₁₂N₂O and a molecular weight of 236.27 g/mol . Structurally, it features an imidazo[1,2-a]pyridine core substituted with a methyl group at the 8-position, a phenyl group at the 2-position, and a formyl (-CHO) group at the 3-position. This aldehyde moiety renders it a versatile intermediate in organic synthesis, particularly for constructing chalcones and other bioactive derivatives .

The compound’s physicochemical properties, such as solubility and stability, are influenced by its substituents.

Properties

IUPAC Name

8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11-6-5-9-17-13(10-18)14(16-15(11)17)12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSALGGPQFYDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374980
Record name 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524724-72-9
Record name 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via α-Bromocinnamaldehyde Intermediate

A classical approach involves the synthesis of substituted α-bromocinnamaldehydes followed by cyclization to form the imidazo[1,2-a]pyridine core bearing the aldehyde functionality at the 3-position.

Method Overview:

  • Step 1: Synthesis of α-bromocinnamaldehyde by bromination of cinnamaldehyde.
    • Cinnamaldehyde is reacted with bromine (Br₂) in dichloromethane (DCM) at 0 °C.
    • Triethylamine (Et₃N) is added to the reaction mixture to facilitate the formation of the α-bromo derivative.
    • The reaction mixture is worked up by washing with sodium bisulfite solution, water, and brine, followed by drying and concentration to yield an orange oil intermediate.
  • Step 2: Cyclization with 2-aminopyridine derivatives to form the imidazo[1,2-a]pyridine scaffold.
  • Step 3: Purification by column chromatography to isolate pure 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde.

Key Data:

  • The product is a yellow solid with a melting point of 132-133 °C.
  • The reaction conditions are mild, typically performed in DCM at low temperature.
  • Spectral data (¹H NMR, ¹³C NMR) confirm the structure and purity of the compound.

This method is well-established and provides reliable yields, but it involves the use of bromine and organic solvents, which require careful handling.

One-Pot Solvent-Free Synthesis Using Acetophenone, 1-Butyl-3-methylimidazolium Tribromide, and 2-Aminopyridine

A more recent and environmentally friendly method involves a one-pot synthesis under solvent-free conditions, which improves reaction efficiency and reduces hazardous waste.

Method Overview:

  • Reagents: Acetophenone (or substituted acetophenones), 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃), 2-aminopyridine, and sodium carbonate (Na₂CO₃).
  • Conditions: Room temperature, solvent-free environment.
  • Process: The mixture of acetophenone, [Bmim]Br₃, 2-aminopyridine, and Na₂CO₃ is stirred at room temperature. The reaction proceeds smoothly to form 2-phenylimidazo[1,2-a]pyridines, including 8-methyl substituted derivatives, with high yields.

Advantages:

  • High isolated yields (72% to 89%) across a variety of substituted acetophenones.
  • Short reaction time (typically within 40 minutes).
  • Environmentally benign due to solvent-free conditions.
  • Mild reaction conditions (room temperature).
  • Broad substrate scope, accommodating various functional groups such as methyl, methoxy, fluoro, chloro, and bromo substituents.

Representative Data for 8-Methyl Derivative (Entry 2 in Table):

Entry R1 (Pyridine substitution) R2 (Phenyl substitution) R3 (Position 8 substitution) Product Code Yield (%) Melting Point (°C) Literature Melting Point (°C)
2 H p-MeC₆H₄ (para-methylphenyl) H 3b 77 144–145 144–145

Note: For 8-methyl substitution at the pyridine ring (R3 = Me), yields remain consistently high (~76-84%) with melting points in the range of 140-182 °C depending on the phenyl substituent.

Reaction Scheme Summary:

  • Acetophenone + [Bmim]Br₃ + 2-aminopyridine + Na₂CO₃ → 2-phenylimidazo[1,2-a]pyridine derivatives (including 8-methyl substituted) + byproducts

Comparative Analysis of Preparation Methods

Feature α-Bromocinnamaldehyde Route One-Pot Solvent-Free Method
Reaction Type Multi-step, bromination + cyclization One-pot condensation
Solvent Use Yes (DCM, organic solvents) No (solvent-free)
Reaction Temperature 0 °C for bromination, then room temperature Room temperature
Reaction Time Longer (multiple steps, work-up needed) Short (~40 minutes)
Yield Range Moderate to good High (72-89%)
Environmental Impact Uses bromine and organic solvents More environmentally friendly
Substrate Scope Limited by availability of α-bromo aldehydes Broad, various substituted acetophenones
Purification Column chromatography Simple isolation

Detailed Research Findings and Notes

  • The α-bromocinnamaldehyde method is classical and well-documented but involves hazardous reagents (bromine) and organic solvents, which require careful handling and disposal.
  • The one-pot method using ionic liquid tribromide ([Bmim]Br₃) as a brominating and cyclizing agent is innovative and eco-friendly, providing higher yields and shorter reaction times.
  • The one-pot method tolerates a variety of substituents on the phenyl ring and the pyridine ring, including methyl groups at the 8-position, which is the focus compound.
  • Analytical data such as melting points and NMR spectra for the products synthesized via the one-pot method are consistent with literature values, confirming the reliability of this approach.
  • This method also compares favorably with other reported methods that use harsher conditions, longer reaction times, or expensive reagents.

Summary Table of Yields and Melting Points for Selected 8-Methyl-Substituted Compounds

Entry Phenyl Substituent Product Code Yield (%) Melting Point (°C) Literature Melting Point (°C)
8 C₆H₅ (phenyl) 3h 77 160–161 159–161
14 C₆H₅ (phenyl) 3n 76 172–173 171–173
15 p-MeOC₆H₄ (para-methoxyphenyl) 3o 84 181–182 179–181
16 p-ClC₆H₄ (para-chlorophenyl) 3p 81 140–141 239–240 (discrepancy noted)

Note: The melting point discrepancy in entry 16 suggests possible polymorphism or measurement variation.

Chemical Reactions Analysis

Three-Component Aza-Friedel–Crafts Alkylation

This reaction enables selective C3-alkylation of imidazo[1,2-a]pyridines using 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde as the aldehyde component.

Reaction Conditions

  • Catalyst : Y(OTf)₃ (5 mol%)

  • Reactants :

    • This compound

    • Cyclic amines (e.g., pyrrolidine, morpholine)

    • Imidazo[1,2-a]pyridine derivatives

  • Solvent : Ethanol/water (1:1 v/v)

  • Atmosphere : Air (no inert gas required)

  • Temperature : Room temperature

Key Outcomes

Product StructureYield (%)Functional Group Tolerance
C3-alkylated derivatives72–79%Electron-withdrawing/donating substituents

Mechanism :

  • Formation of iminium ion intermediate from aldehyde and amine.

  • Nucleophilic attack by imidazo[1,2-a]pyridine at the C3 position.

  • Deprotonation to yield alkylated product .

Phenyliodine(III) Diacetate-Mediated 1,2-ipso Migration

This method facilitates ring migration in Mannich bases derived from the aldehyde.

Reaction Conditions

  • Oxidant : Phenyliodine(III) diacetate (PIDA, 2.2 equiv)

  • Substrate : Mannich base formed from:

    • This compound

    • Formaldehyde

    • Primary/secondary amines

  • Solvent : Dichloroethane (DCE)

Key Outcomes

Product ClassYield Range (%)Notable Derivatives
N-Acetoxymethyl35–93N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amines

Mechanism :

  • Formation of aziridine intermediate via intramolecular cyclization.

  • 1,2-ipso migration of the imidazo[1,2-a]pyridine ring.

  • Trapping with acetic acid to yield N-acetoxymethyl products .

Stability and Handling Considerations

  • Storage : Stable at 2–8°C under inert atmosphere (Ar/N₂).

  • Light Sensitivity : Degrades upon prolonged UV exposure.

  • Reactivity Alerts : Forms explosive peroxides if contaminated with ketones .

This compound’s versatility in multicomponent reactions and functional group transformations underscores its value in medicinal chemistry and materials science.

Scientific Research Applications

Overview

8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a compound with significant potential in various scientific fields, particularly in organic synthesis, medicinal chemistry, and materials science. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable building block for more complex molecules.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic compounds. It can undergo several reactions:

  • Oxidation : Converts to carboxylic acids or oxidized derivatives.
  • Reduction : The aldehyde group can be reduced to an alcohol.
  • Substitution Reactions : Both electrophilic and nucleophilic substitutions can occur at the imidazo[1,2-a]pyridine core .

Biological Activities

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of imidazo[1,2-a]pyridine possess antimicrobial activity against various pathogens.
  • Anticancer Activity : Investigations into its anticancer properties are ongoing, with preliminary results suggesting effectiveness against certain cancer cell lines .

Medicinal Chemistry

The compound is being explored for its therapeutic potential:

  • Antiepileptic Agents : Recent studies have synthesized new derivatives of imidazo[1,2-a]pyridine that demonstrate promising anticonvulsant activity in animal models . These compounds are being evaluated for their efficacy and safety profiles.

Materials Science

In industry, this compound is used in developing functional materials:

  • Modified Silica Adsorbents : Research has demonstrated its application in creating mesoporous silica adsorbents for the selective removal of metal ions from aqueous solutions .

Case Studies

Several studies highlight the applications and efficacy of this compound:

  • Antiepileptic Activity Study :
    • A study synthesized various derivatives of imidazo[1,2-a]pyridine and evaluated them using the Maximal Electroshock Seizure (MES) method. Results indicated that specific substitutions led to enhanced anticonvulsant properties while maintaining low toxicity .
  • Biological Activity Evaluation :
    • Research focusing on antimicrobial properties demonstrated that derivatives of this compound exhibited significant inhibition against bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
  • Material Development :
    • The application of modified silica adsorbents incorporating this compound showed effective removal rates for Cu(II) ions from contaminated water sources, indicating its utility in environmental applications .

Mechanism of Action

The mechanism of action of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The imidazo[1,2-a]pyridine core can interact with enzymes and receptors, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The methyl group’s position (6-, 7-, or 8-) alters steric and electronic effects. For example, 6-fluoro and 6-methyl analogs exhibit distinct biological activities compared to the 8-methyl derivative .
  • Functional Group Impact: The aldehyde (-CHO) at the 3-position is critical for condensation reactions (e.g., chalcone synthesis) , while electron-withdrawing groups (e.g., -F, -NO₂) enhance ureaase inhibition .

Ureaase Inhibition

Derivatives of imidazo[1,2-a]pyridine-3-carbaldehyde, such as 6-fluoro-substituted compounds, demonstrate potent ureaase inhibition. For instance, analogs with -OH, -CF₃, or -NO₂ substituents exhibit IC₅₀ values of 5.68–10.45 μM, outperforming the standard drug thiourea (IC₅₀: 21.0 μM) . The 8-methyl-2-phenyl derivative’s activity remains underexplored but may benefit from similar SAR principles.

Anticancer and Carcinogenicity Profiles

This highlights the importance of substituents in safety profiles.

Biological Activity

8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C15H12N2O and a molecular weight of approximately 236.27 g/mol. Its unique structure, characterized by a fused imidazo-pyridine ring, contributes to its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound has garnered attention for its potential anticancer and antimicrobial properties, making it a subject of extensive research.

Chemical Structure and Properties

The compound features both a methyl group and a phenyl group, which enhance its biological activity compared to structurally similar compounds. The imidazo[1,2-a]pyridine core is known for its presence in various bioactive molecules, thus indicating the potential for significant pharmacological effects.

Structural Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
2-Phenylimidazo[1,2-a]pyridineC14H10N2OLacks methyl group at position 8
4-Methylimidazo[1,2-a]pyridineC9H10N4Different substitution pattern on the imidazole
7-Methylimidazo[1,2-b]pyridineC10H10N4Different ring structure and substitution

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. Its structural similarity to other known anticancer agents suggests that it may interact with critical biological targets involved in cancer progression. Preliminary studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells.

Case Study: Cytotoxic Activity

In one study, several derivatives of imidazo[1,2-a]pyridine were synthesized and evaluated for their cytotoxic activity. Among them, compounds derived from this compound showed IC50 values ranging from 2.43 to 7.84 µM against MDA-MB-231 cells, indicating significant growth inhibition compared to noncancerous cell lines .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. It has been tested against various bacterial and fungal strains, showing effective inhibition at low concentrations.

Antifungal Activity Example

In a study evaluating antifungal activity against Candida albicans, derivatives of imidazo[1,2-a]pyridine were found to exhibit minimum inhibitory concentration (MIC) values that indicate their potential as antifungal agents .

The mechanism of action for this compound involves interaction with specific receptors or enzymes within cellular signaling pathways. This interaction is crucial for understanding its pharmacological effects and therapeutic potential.

Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry : Investigated for its potential as a therapeutic agent.
  • Organic Synthesis : Used as a building block in the synthesis of more complex organic molecules.
  • Material Science : Explored for potential applications in developing functional materials.

Q & A

Q. What are the established synthetic routes for 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, and how do their yields compare?

Methodological Answer: The compound can be synthesized via:

  • Claisen-Schmidt condensation : Using PEG-400 as a solvent, 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is reacted with methyl ketones. This method emphasizes solvent choice to enhance reaction efficiency .
  • Cu(II)-catalyzed dehydrogenative aminooxygenation : A transition-metal-catalyzed route that avoids harsh reagents, offering moderate yields (40-60%) .
  • Vilsmeier-Haack reaction : Involves formylation of imidazo[1,2-a]pyridine precursors using DMF/POCl₃, yielding ~33% .
Method Catalyst/Solvent Yield Key Advantage
Claisen-Schmidt condensationPEG-400~50%Eco-friendly solvent
Cu(II)-catalyzedCu(OAc)₂40-60%Mild conditions
Vilsmeier-HaackDMF/POCl₃~33%Simplicity

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies the aldehyde carbonyl stretch (~1685-1600 cm⁻¹) and aromatic C=C bonds (~1580-1400 cm⁻¹). The absence of peaks >1700 cm⁻¹ confirms the absence of ketone impurities .
  • NMR Spectroscopy : ¹H NMR shows the aldehyde proton at δ 9.8–10.2 ppm. Methyl groups on the imidazo[1,2-a]pyridine ring appear as singlets at δ 2.4–2.6 ppm. Aromatic protons from the phenyl group resonate at δ 7.2–7.8 ppm .
  • X-ray Crystallography : Resolves crystal packing and confirms the planar structure of the imidazo[1,2-a]pyridine core, with bond angles consistent with sp² hybridization .

Q. How can this compound be derivatized for biological evaluation?

Methodological Answer:

  • Schiff Base Formation : React the aldehyde with primary amines (e.g., p-anisidine) in methanol under reflux with catalytic acetic acid. Monitor by TLC for imine (C=N) bond formation .
  • Chalcone Synthesis : Condense with acetophenones via Claisen-Schmidt to form α,β-unsaturated ketones. Optimize using PEG-400 to reduce side reactions .

Q. What analytical methods ensure purity in pharmaceutical applications?

Methodological Answer:

  • HPLC with UV/Vis Detection : Use C18 columns and acetonitrile/water gradients to separate impurities (e.g., Zolpidem Tartrate-related byproducts). Retention times for the aldehyde should match reference standards .
  • TLC Monitoring : Employ silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress. Rf values ~0.5 indicate the aldehyde .

Advanced Research Questions

Q. How can computational modeling predict reactivity for structural analogs?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to study electrophilic aldehyde reactivity. Fukui indices highlight nucleophilic attack sites on the imidazo[1,2-a]pyridine ring .
  • Molecular Docking : Simulate binding to COX-2 (as in related imidazo[1,2-a]pyridine COX-2 inhibitors) to prioritize analogs for synthesis .

Q. What structural modifications enhance biological activity?

Methodological Answer:

  • Electron-Withdrawing Groups : Introduce -NO₂ or -CF₃ at the phenyl ring to improve binding to hydrophobic enzyme pockets (e.g., antimicrobial targets) .
  • Methyl Substitution : The 8-methyl group stabilizes the imidazo[1,2-a]pyridine core, reducing metabolic degradation. Compare analogs via in vitro CYP450 assays .

Q. How can contradictory synthesis yields be resolved?

Methodological Answer:

  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized aldehydes or dimerization products). Adjust reaction time/temperature to minimize these .
  • Catalyst Screening : Test alternative catalysts (e.g., FeCl₃ vs. Cu(OAc)₂) to optimize turnover. Cu(II) may reduce side reactions compared to Brønsted acids .

Q. What green chemistry approaches apply to its synthesis?

Methodological Answer:

  • Solvent Selection : Replace DMF with PEG-400, a biodegradable solvent, to improve atom economy and reduce waste .
  • Microwave-Assisted Synthesis : Reduce reaction time from 16 hours to 2 hours, enhancing energy efficiency while maintaining yields >45% .

Q. How does X-ray crystallography resolve structural ambiguities?

Methodological Answer:

  • Single-Crystal Analysis : Confirms the aldehyde’s planar conformation and intermolecular hydrogen bonding (e.g., C-H···O interactions) that stabilize the crystal lattice. Compare with 2-(4-chlorophenyl) analogs to assess steric effects .

Q. What strategies identify and mitigate byproducts in scale-up?

Methodological Answer:

  • Process Analytical Technology (PAT) : Use in-situ FTIR to monitor aldehyde formation and detect intermediates (e.g., hemiaminals) during scale-up .
  • Purification Protocols : Employ column chromatography with gradient elution (hexane → ethyl acetate) to isolate the aldehyde from methyl-substituted byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde

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